

A Researcher's Guide to Validating Ddr2-IN-1 Target Engagement in Cells

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Compound of Interest		
Compound Name:	Ddr2-IN-1	
Cat. No.:	B12424175	Get Quote

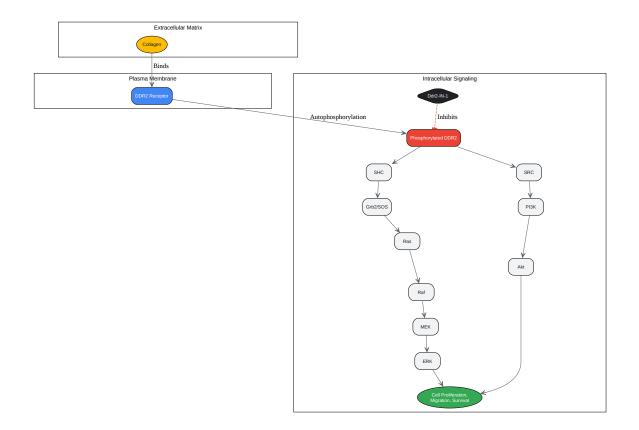
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comprehensive framework for validating the target engagement of **Ddr2-IN-1**, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), and compares it with other available alternatives.

This guide outlines the necessary experimental protocols and data interpretation to confidently assess the cellular activity of **Ddr2-IN-1**. While **Ddr2-IN-1** has a reported biochemical half-maximal inhibitory concentration (IC50) of approximately 26 nM, publicly available data on its cellular potency is limited.[1][2] Therefore, this guide also serves as a practical manual for researchers to generate this crucial data in their own laboratories.

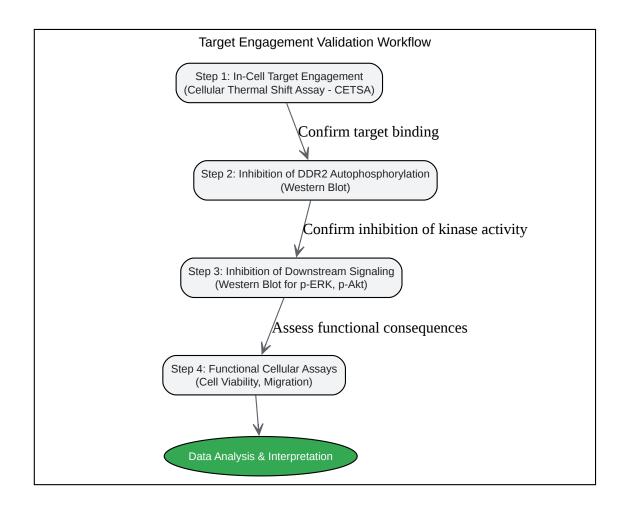
Understanding the DDR2 Signaling Pathway

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen. [3][4] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[3][4] Key downstream signaling pathways include the MAPK/ERK and PI3K/Akt pathways.[3][4] Understanding this pathway is fundamental to designing experiments that can effectively measure the impact of an inhibitor like **Ddr2-IN-1**.









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